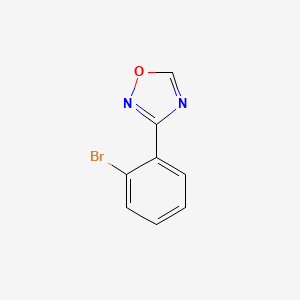

3-(2-Bromophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality 3-(2-Bromophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

3-(2-bromophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H |

InChI Key |

AXHDCRGNCABVKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC=N2)Br |

Origin of Product |

United States |

The Significance of 1,2,4 Oxadiazole Scaffolds in Modern Chemical Research

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com Its prevalence stems from a unique combination of properties that make it an attractive component in the design of novel molecules.

A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide groups. nih.govchim.it This is particularly advantageous in drug discovery, as it can enhance metabolic stability by replacing linkages that are susceptible to hydrolysis. chim.it The ring's heteroatoms can also participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. scielo.br

The versatility of the 1,2,4-oxadiazole core is further highlighted by the broad spectrum of biological activities exhibited by its derivatives. These include anti-inflammatory, analgesic, antimicrobial, and antitumor properties, underscoring the scaffold's potential in developing new therapeutic agents. nih.govchim.itnih.gov The ability to readily modify the substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of physicochemical and pharmacological properties. nih.gov

Modern synthetic methodologies, including microwave-assisted synthesis and transition-metal catalysis, have further propelled the exploration of 1,2,4-oxadiazole derivatives by providing efficient and scalable routes to a diverse range of compounds. nih.govorganic-chemistry.org

Contextualization of Aryl Substituted Oxadiazoles in Synthetic and Mechanistic Studies

The introduction of an aryl group onto the oxadiazole ring, creating aryl-substituted oxadiazoles (B1248032), significantly influences the molecule's electronic properties, reactivity, and potential applications. The synthesis of these compounds is a well-explored area of organic chemistry, with several established methods.

A common and versatile approach involves the cyclization of O-acylamidoximes, which are typically formed from the reaction of amidoximes with acylating agents like acid chlorides or anhydrides. researchgate.net Another prevalent method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, the reaction of amidoximes with carboxylic acids activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) provides a direct path to 3,5-disubstituted 1,2,4-oxadiazoles. chim.it

Rationale for Focused Investigation of 3 2 Bromophenyl 1,2,4 Oxadiazole

Classical Heteroannulation Approaches to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole ring has traditionally relied on well-established heteroannulation strategies. These methods, primarily involving amidoxime (B1450833) cyclizations and 1,3-dipolar cycloadditions, have been the bedrock of 1,2,4-oxadiazole synthesis for decades. researchgate.net

Amidoxime Cyclization Reactions

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the cyclization of amidoximes with various carbonyl compounds. researchgate.netnih.gov This approach, considered a [4+1] cycloaddition, involves the reaction of an amidoxime, which provides four atoms of the ring, with a carboxylic acid derivative that contributes the final carbon atom. chim.it

The reaction of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, and anhydrides is a widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. chem-soc.siresearchgate.net The initial step involves the O-acylation of the amidoxime, which can then undergo intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. researchgate.netmdpi.com The use of highly reactive acyl chlorides often leads to shorter reaction times and improved yields compared to esters. chem-soc.si For instance, the reaction of amidoximes with acyl chlorides in a NaOH/DMSO medium can produce 1,2,4-oxadiazoles, although yields may be moderate. mdpi.com The process can be improved by conducting the acylation in a different solvent like dichloromethane, followed by cyclocondensation. mdpi.com

A general procedure involves the O-acylation of an amidoxime with an acyl chloride or anhydride, followed by cyclocondensation of the resulting O-acylamidoxime in the presence of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com The reaction time is influenced by the amount of TBAF used. mdpi.com

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Amidoxime, Acyl Chloride | NaOH/DMSO | 3,5-disubstituted-1,2,4-oxadiazole | Moderate | mdpi.com |

| Amidoxime, Acyl Chloride/Anhydride | TBAF/THF, RT | 3,5-disubstituted-1,2,4-oxadiazole | - | mdpi.com |

| Amidoxime, Dicarboxylic Acid Anhydride | MOH/DMSO | 1,2,4-oxadiazole with carboxylic functionality | - | mdpi.com |

To streamline the synthetic process, one-pot protocols have been developed. These methods circumvent the need to isolate the intermediate O-acylamidoxime, making the synthesis more efficient. chim.itmdpi.com A convenient one-pot synthesis involves the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, yielding a variety of mono-, bis-, and tris-oxadiazoles in moderate to excellent yields. tcgls.com

Another efficient one-pot procedure utilizes a superbase medium like NaOH/DMSO at room temperature for the condensation of amidoximes and carboxylic acid esters. researchgate.netsci-hub.st This method is applicable to a broad spectrum of alkyl, aryl, and hetaryl amidoximes and esters. researchgate.net Vilsmeier reagent has also been employed to activate the carboxylic acid group in a one-pot synthesis from amidoximes and carboxylic acids, resulting in good to excellent yields. nih.gov

More recently, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to give good to excellent yields. organic-chemistry.org

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Amidoxime, Carboxylic Acid Ester | K2CO3 | 3,5-disubstituted-1,2,4-oxadiazole | Moderate to Excellent | tcgls.com |

| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO, RT | 3,5-disubstituted-1,2,4-oxadiazole | 11-90% | researchgate.netsci-hub.st |

| Amidoxime, Carboxylic Acid | Vilsmeier reagent | 3,5-disubstituted-1,2,4-oxadiazole | 61-93% | nih.gov |

| Nitrile, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | 3,5-disubstituted-1,2,4-oxadiazole | Good to Excellent | organic-chemistry.org |

1,3-Dipolar Cycloaddition Strategies

An alternative major pathway to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netnih.gov This [3+2] cycloaddition directly furnishes the 1,2,4-oxadiazole ring. chim.it However, this method can be limited by the reactivity of the nitrile and the tendency of the nitrile oxide to dimerize, forming byproducts. nih.gov

The Huisgen 1,3-dipolar cycloaddition of nitriles to nitrile oxides is a fundamental method for preparing 1,2,4-oxadiazoles. thieme-connect.com Nitrile oxides can be generated in situ from various precursors, such as α-nitroketones. organic-chemistry.org For example, iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles by promoting the nitration of the alkyne to an α-nitroketone, which then dehydrates to a nitrile oxide for the subsequent cycloaddition. organic-chemistry.orgthieme-connect.com Platinum(IV) has also been used as a catalyst to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. nih.gov

| Reactants | Reagents & Conditions | Product | Reference |

| Alkyne, Nitrile | Fe(NO3)3 | 3-acyl-1,2,4-oxadiazole | organic-chemistry.orgthieme-connect.com |

| Nitrile Oxide, Nitrile | Platinum(IV) catalyst | 1,2,4-oxadiazole | nih.gov |

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the emergence of advanced and green protocols for 1,2,4-oxadiazole synthesis, including microwave-assisted synthesis, flow chemistry, and the use of eco-friendly catalysts.

Microwave irradiation has been shown to accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and purities in shorter reaction times compared to conventional heating. nih.gov For instance, coupling reagents like EDCI and HOBt in DMF under microwave heating can expeditiously produce 1,2,4-oxadiazoles. nih.gov

Flow chemistry, utilizing microreactors, offers a rapid and continuous method for the multistep synthesis of 1,2,4-oxadiazoles. acs.org This technology allows for precise control over reaction parameters, enhancing safety and scalability.

The development of "green chemistry" approaches also includes the use of photoredox catalysts. For example, the [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst has been reported for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov Electrochemical methods, such as the anodic oxidation of N-benzyl amidoximes to generate iminoxy radicals, provide another green route to 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. rsc.org

| Method | Key Features | Reference |

| Microwave-assisted Synthesis | Rapid, high yields and purities | nih.gov |

| Flow Chemistry (Microreactors) | Rapid, continuous, precise control | acs.org |

| Photoredox Catalysis | Visible light, "green chemistry" | nih.gov |

| Electrochemical Synthesis | Mild conditions, anodic oxidation | rsc.org |

Microwave-Assisted Syntheses of 1,2,4-Oxadiazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. In the context of 1,2,4-oxadiazole synthesis, microwave irradiation provides a rapid and efficient alternative to conventional heating methods. nih.govwjarr.com This approach is particularly effective for the cyclization step in the formation of the oxadiazole ring.

One common microwave-assisted method involves the reaction of an amidoxime with a carboxylic acid or its derivative. For the synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole, 2-bromobenzamidoxime would be the key precursor. This can be reacted with a variety of acylating agents under microwave irradiation to yield the desired product. The use of microwave heating can significantly reduce reaction times from hours to minutes. nih.gov For instance, a mixture of an aromatic aldehyde and isoniazid (B1672263) in the presence of a few drops of DMF can be irradiated with microwaves at 300 W for a few minutes to achieve the desired product. nih.govnih.gov

Another microwave-assisted approach involves a one-pot, three-component reaction. For example, nitriles, hydroxylamine, and Meldrum's acid can react under solvent-free conditions with microwave irradiation to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. rasayanjournal.co.in

Table 1: Examples of Microwave-Assisted 1,2,4-Oxadiazole Synthesis

| Precursors | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Isoniazid, Aromatic aldehyde | DMF, 300W MW, 3 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | nih.govnih.gov |

| Amidoxime, Chloramine-T | Ethanol, 300W MW, 4 min | 1,3,4-Oxadiazole (B1194373) derivative | nih.gov |

| Aryl aldehyde, TosMIC | K3PO4, IPA, 280-350W MW, 8 min | 5-substituted oxazole | acs.org |

Metal-Catalyzed Coupling Reactions for Precursors

The synthesis of the necessary precursors for 3-(2-Bromophenyl)-1,2,4-oxadiazole can be efficiently achieved through metal-catalyzed cross-coupling reactions. The key precursor, 2-bromobenzonitrile (B47965), which is the starting material for 2-bromobenzamidoxime, can be synthesized or modified using these powerful reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. For instance, a palladium catalyst can be used for the cross-coupling of a di-halogenated benzene (B151609) with a boronic acid to introduce the cyano group, or to modify an existing brominated aromatic nitrile.

Oxidative Cyclization Methodologies

Oxidative cyclization is a prominent and versatile method for the synthesis of 1,2,4-oxadiazoles. This approach typically involves the cyclization of an O-acylamidoxime intermediate, which is formed in situ from an amidoxime and an acylating agent. Various oxidizing agents can be employed to facilitate this transformation.

A common method involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) as a mild and efficient oxidant for the intramolecular cyclization of N-acylguanidines to form 3-amino-1,2,4-oxadiazoles. nih.gov This method is attractive due to its operational simplicity and the use of a low-toxicity reagent. nih.gov Another approach utilizes iodine in the presence of a base, which has been shown to be effective for the oxidative cyclization of acyl hydrazones to yield 1,3,4-oxadiazoles, a related class of compounds. beilstein-journals.org

The general mechanism involves the formation of an N-O bond through an oxidative process, followed by cyclization and dehydration to form the aromatic 1,2,4-oxadiazole ring.

Tandem Reactions in 1,2,4-Oxadiazole Formation

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient strategy for the synthesis of complex molecules like 1,2,4-oxadiazoles. A metal-free, one-pot approach has been described for the synthesis of 1,2,4-oxadiazoles from amidines and aryl carboxylic acids at room temperature. organic-chemistry.org The reaction proceeds through the formation of an N-acylamidine, which then undergoes tandem nucleophilic addition, deamination, and intramolecular cyclization to afford the 1,2,4-oxadiazole. organic-chemistry.org

This strategy has been successfully applied to the synthesis of the drug lead molecule ataluren, highlighting its practical utility. organic-chemistry.org

Solvent-Free and Superbase Mediated Syntheses

In the quest for more environmentally benign synthetic methods, solvent-free and superbase-mediated reactions have gained attention. The synthesis of 1,2,4-oxadiazoles can be achieved under solvent-free conditions, often with the assistance of microwave irradiation, which can lead to higher yields and shorter reaction times. rasayanjournal.co.in

Superbases can also be employed to promote the cyclization of O-acylamidoximes to 1,2,4-oxadiazoles. These strong bases can facilitate the deprotonation steps required for the cyclization cascade, often at room temperature.

Strategic Precursor Selection for 3-(2-Bromophenyl) Moiety Introduction

The introduction of the 3-(2-Bromophenyl) moiety is strategically achieved through the use of 2-bromobenzamidoxime as a key precursor. nih.gov This amidoxime can be readily synthesized from the commercially available 2-bromobenzonitrile. The reaction of 2-bromobenzonitrile with hydroxylamine, often in the presence of a base, yields the corresponding 2-bromobenzamidoxime.

Once the 2-bromobenzamidoxime is obtained, it can be reacted with a variety of acylating agents to form the 1,2,4-oxadiazole ring. The choice of the acylating agent determines the substituent at the 5-position of the oxadiazole ring. For example, reaction with an acyl chloride, anhydride, or carboxylic acid will introduce the corresponding acyl group at the 5-position.

Table 2: Precursor Strategy for 3-(2-Bromophenyl)-1,2,4-Oxadiazole

| Starting Material | Intermediate | Key Reaction | Final Moiety | Reference |

|---|---|---|---|---|

| 2-Bromobenzonitrile | 2-Bromobenzamidoxime | Reaction with hydroxylamine | 3-(2-Bromophenyl) | nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(2-Bromophenyl)-1,2,4-oxadiazole. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the nature of the acylating agent and any additives.

For microwave-assisted syntheses, the power, temperature, and reaction time are critical variables. nih.gov Optimization often involves screening different solvents and bases to find the combination that gives the highest yield and shortest reaction time. acs.org

In the case of oxidative cyclization, the choice of oxidant and reaction temperature can significantly impact the outcome. For instance, while some methods require elevated temperatures, others can proceed efficiently at room temperature. nih.gov The use of additives, such as acids or bases, can also influence the reaction rate and yield.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole and its analogs.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of 3-(2-bromophenyl)-1,2,4-oxadiazole is susceptible to electrophilic aromatic substitution, a fundamental reaction class for introducing various functional groups onto the aromatic core. The bromine atom and the 1,2,4-oxadiazole ring are both deactivating groups and direct incoming electrophiles to specific positions on the phenyl ring. The inherent directing effects of these substituents, along with the reaction conditions, play a crucial role in determining the regioselectivity of the substitution.

For instance, nitration or halogenation reactions can introduce nitro or additional halogen groups, respectively, onto the phenyl ring. These transformations typically require strong acids and electrophilic reagents. The precise location of substitution is influenced by the steric and electronic properties of the existing substituents. While specific studies on the electrophilic substitution of 3-(2-bromophenyl)-1,2,4-oxadiazole are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzenes are well-established and applicable. researchgate.netutexas.edu

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring is a key handle for introducing a variety of nucleophiles through substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging, it can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. chim.it In the context of 3-(2-bromophenyl)-1,2,4-oxadiazole, the electron-withdrawing nature of the oxadiazole ring can enhance the reactivity of the aryl halide towards nucleophilic attack.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of arylamines, aryl ethers, and aryl thioethers, respectively. These reactions often require elevated temperatures and sometimes the use of a catalyst. For example, the reaction of a related 1,3,4-oxadiazole derivative with phenacyl bromides proceeds via nucleophilic substitution. nih.gov

Palladium-Catalyzed Coupling Reactions at the Bromophenyl Moiety

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The bromine atom in 3-(2-bromophenyl)-1,2,4-oxadiazole serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organohalide. libretexts.orgyoutube.com This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. libretexts.orgnih.gov

In the case of 3-(2-Bromophenyl)-1,2,4-oxadiazole, the bromine atom can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to generate biaryl or vinyl-substituted oxadiazole derivatives. nih.govbeilstein-journals.org These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base. beilstein-journals.orgmdpi.com The choice of solvent and base can significantly influence the reaction efficiency and yield. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene | 3-(2-Phenylphenyl)-1,2,4-oxadiazole | 82% | beilstein-journals.org |

| Various aryl/heteroaryl boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Corresponding biaryl pyrimidines | Good | mdpi.com |

| Neopentyl 4-fluorophenylboronic ester | Not specified | TMSOK | Not specified | Corresponding coupled product | - | nih.gov |

| Potassium alkenyltrifluoroborates | Not specified | Not specified | Toluene | Corresponding alkenyl-substituted borazaronaphthalenes | - | nih.gov |

Heck and Sonogashira Coupling Adaptations

The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides, while the Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. youtube.comrsc.orgwikipedia.orglibretexts.org Both reactions are powerful tools for introducing unsaturated moieties onto the bromophenyl ring of 3-(2-Bromophenyl)-1,2,4-oxadiazole.

The Heck reaction typically involves reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This leads to the formation of a new carbon-carbon double bond. youtube.com

The Sonogashira coupling, on the other hand, requires a palladium catalyst, a copper(I) co-catalyst, and a base to couple the aryl bromide with a terminal alkyne, resulting in an alkynylated product. beilstein-journals.orgwikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. rsc.orgorganic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | 4-Alkynyl-substituted 6H-1,2-oxazine | Good | beilstein-journals.org |

| Trimethylsilylethyne | PdCl2(PPh3)2 | CuI | Et3N | Toluene | 4-Alkynyl-substituted 6H-1,2-oxazine | Good | beilstein-journals.org |

| 1-Hexyne | PdCl2(PPh3)2 | CuI | Et3N | Toluene | 4-Alkynyl-substituted 6H-1,2-oxazine | Good | beilstein-journals.org |

Functionalization of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring itself is a stable heterocyclic system, but it can undergo certain transformations, particularly those involving the substituents at the C3 and C5 positions. chim.it The reactivity of the oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond, which can be susceptible to cleavage under certain conditions. chim.it

Functionalization often involves the modification of substituents attached to the ring rather than direct substitution on the ring itself. For instance, if a functional group is present on the substituent at the C5 position, it can be chemically modified. The synthesis of many 1,2,4-oxadiazole derivatives involves the cyclization of an amidoxime with a carboxylic acid derivative, which allows for the introduction of various functionalities at the C5 position from the outset. nih.gov

Ring Modification and Rearrangement Studies

The 1,2,4-oxadiazole ring can undergo various rearrangement reactions, often induced by thermal or photochemical means. chim.it These rearrangements can lead to the formation of other heterocyclic systems. One of the most well-studied rearrangements is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it

Photochemical irradiation can also induce rearrangements of the 1,2,4-oxadiazole ring, leading to the formation of regioisomeric 1,2,4-oxadiazoles or other heterocyclic structures like 1,3,4-oxadiazoles through a ring contraction-ring expansion pathway. chim.it Additionally, ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements can occur, particularly with nucleophiles like hydrazine, leading to the formation of different heterocyclic systems such as triazines. chim.it While these are general reactivity patterns for 1,2,4-oxadiazoles, specific studies on ring modifications of 3-(2-Bromophenyl)-1,2,4-oxadiazole were not prominently featured in the search results.

Synthesis of Dimeric and Polymeric Oxadiazole Systems Incorporating Bromophenyl Units

The synthesis of dimeric and polymeric structures incorporating the 3-(2-bromophenyl)-1,2,4-oxadiazole moiety represents a significant area of research in materials science. These efforts are primarily driven by the desirable electronic and photophysical properties of the 1,2,4-oxadiazole ring, which, when combined with a bromophenyl unit, offers a versatile platform for creating larger, conjugated systems through various cross-coupling methodologies. The bromine atom serves as a key functional handle for polymerization and dimerization reactions, allowing for the construction of well-defined macromolecular architectures.

While extensive research has been conducted on polymers containing the isomeric 1,3,4-oxadiazole unit, direct and specific examples of the synthesis of dimeric and polymeric systems starting from 3-(2-bromophenyl)-1,2,4-oxadiazole are not widely documented in publicly available scientific literature. However, the principles of established polymerization techniques are readily applicable to this specific monomer.

The primary strategies for the synthesis of such systems would involve transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for the formation of carbon-carbon bonds, enabling the linkage of monomer units into larger chains. Key among these are:

Suzuki-Miyaura Polycondensation: This would involve the reaction of 3-(2-bromophenyl)-1,2,4-oxadiazole with a corresponding bis(boronic acid) or bis(boronic ester) comonomer in the presence of a palladium catalyst and a base. Alternatively, the borylated derivative of 3-phenyl-1,2,4-oxadiazole (B2793662) could be self-condensed or reacted with a dibromo-comonomer. The versatility of the Suzuki-Miyaura coupling allows for the incorporation of a wide variety of aromatic and heteroaromatic units into the polymer backbone, enabling fine-tuning of the material's properties.

Stille Polycondensation: This method utilizes a reaction between the brominated oxadiazole monomer and an organotin comonomer, typically a bis(trimethylstannyl) derivative, catalyzed by a palladium complex. The Stille reaction is known for its tolerance to a broad range of functional groups, making it a robust choice for polymer synthesis.

Yamamoto Coupling: This involves the reductive coupling of the 3-(2-bromophenyl)-1,2,4-oxadiazole monomer in the presence of a nickel(0) complex. This method is particularly useful for the homopolymerization of aryl halides to form poly(phenylene)-type structures.

Ullmann Reaction: A copper-catalyzed reaction could be employed for the homocoupling of 3-(2-bromophenyl)-1,2,4-oxadiazole to form a dimeric biphenyl-linked oxadiazole system. While traditionally used for small molecule synthesis, modifications of the Ullmann reaction can be applied to polymerization.

Direct Heteroarylation Polymerization (DHAP): This more recent development in polymer synthesis involves the direct coupling of a C-H bond with a C-Br bond, catalyzed by a palladium complex. rsc.org This approach offers a more atom-economical route to conjugated polymers by avoiding the pre-functionalization of one of the monomers with organometallic reagents. rsc.org For instance, a potential polymerization could involve the reaction of 3-(2-bromophenyl)-1,2,4-oxadiazole with a comonomer containing an activated C-H bond.

Due to the lack of specific experimental data in the searched literature for the dimerization and polymerization of 3-(2-bromophenyl)-1,2,4-oxadiazole, a data table with detailed research findings cannot be generated at this time. The synthesis of such systems remains a prospective area for future research and development in the field of functional organic materials.

Spectroscopic and Structural Elucidation Methodologies for 3 2 Bromophenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For 3-(2-Bromophenyl)-1,2,4-oxadiazole, the spectrum reveals distinct signals corresponding to the protons on the 1,2,4-oxadiazole (B8745197) ring and the bromophenyl substituent.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton of the oxadiazole ring (H-5) is observed as a singlet at approximately δ 8.79 ppm. The aromatic protons of the 2-bromophenyl group appear as a complex multiplet in the range of δ 7.45-8.0 ppm, integrating to four protons. This pattern arises from the spin-spin coupling between the adjacent aromatic protons.

Table 1: Experimental ¹H NMR Chemical Shift Data for 3-(2-Bromophenyl)-1,2,4-oxadiazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H-5 (Oxadiazole ring) | 8.79 | Singlet | CDCl₃ |

| Aromatic Protons (Bromophenyl ring) | 7.45 - 8.00 | Multiplet | CDCl₃ |

Data sourced from patent literature describing the synthesis and characterization of the compound.

The carbon atoms of the 1,2,4-oxadiazole ring are characteristically deshielded and are expected to resonate at low field. Specifically, the C-3 carbon, attached to the bromophenyl ring, and the C-5 carbon are anticipated to appear in the range of δ 167–176 ppm nih.gov. The carbons of the phenyl ring would appear between δ 120-135 ppm, with the carbon atom directly bonded to the bromine atom (C-Br) showing a distinct shift. The carbon attached to the oxadiazole ring (C-ipso) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-(2-Bromophenyl)-1,2,4-Oxadiazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Oxadiazole ring) | 167 - 176 |

| C-5 (Oxadiazole ring) | 167 - 176 |

| C-Br (Bromophenyl ring) | ~122 |

| Aromatic Carbons (Bromophenyl ring) | 125 - 135 |

| C-ipso (Bromophenyl ring) | ~127 |

Predicted values are based on typical chemical shifts for substituted 1,2,4-oxadiazoles.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(2-Bromophenyl)-1,2,4-oxadiazole exhibits characteristic absorption bands that confirm its structural features.

Key absorptions include those corresponding to the C=N stretching vibration of the oxadiazole ring, typically observed around 1588 cm⁻¹. The N-O stretching vibration of the heterocyclic ring is also a key indicator. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations from the phenyl ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the fingerprint region at lower wavenumbers.

Table 3: Key Experimental IR Absorption Bands for 3-(2-Bromophenyl)-1,2,4-Oxadiazole

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 1588 | C=N stretch (Oxadiazole ring) |

| 1470 | Aromatic C=C stretch |

| 1435 | Aromatic C=C stretch |

| 1380 | Ring vibration |

| 1150 | C-O-C stretch (Oxadiazole ring) |

| 890 | Ring vibration |

| 750 | C-H out-of-plane bend (ortho-disubstituted) |

Data sourced from patent literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For 3-(2-Bromophenyl)-1,2,4-oxadiazole, the molecular formula is C₈H₅BrN₂O, with an approximate molecular weight of 225.04 g/mol .

The mass spectrum of the compound shows a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes). A common fragmentation pathway for aryl-substituted 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. The mass spectrum for 3-(2-Bromophenyl)-1,2,4-oxadiazole shows a molecular ion at m/z 224/226.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. While specific experimental HRMS data for 3-(2-Bromophenyl)-1,2,4-oxadiazole was not found in the reviewed literature, this technique would be instrumental in unequivocally confirming the molecular formula C₈H₅BrN₂O. The precise mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of energy promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of aromatic and heterocyclic compounds like 3-(2-Bromophenyl)-1,2,4-oxadiazole is characterized by absorption bands arising from π → π* and n → π* transitions.

Specific experimental UV-Vis data for 3-(2-Bromophenyl)-1,2,4-oxadiazole is not detailed in the available literature. However, based on data for structurally related compounds such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, which exhibits absorption maxima (λ_max) around 300 nm, it is expected that 3-(2-Bromophenyl)-1,2,4-oxadiazole would display significant absorption in the UV region due to the conjugated system formed by the phenyl ring and the oxadiazole heterocycle researchgate.net.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(2-Bromophenyl)-1,2,4-oxadiazole |

X-ray Crystallography for Solid-State Structural Determination

A thorough review of scientific literature and crystallographic databases reveals that, to date, the specific single-crystal X-ray structure of 3-(2-Bromophenyl)-1,2,4-oxadiazole has not been reported. Consequently, detailed experimental data on its solid-state conformation, including unit cell parameters, bond lengths, and bond angles, are not publicly available.

However, the methodology of single-crystal X-ray crystallography remains the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The general procedure and the type of data that would be obtained from such an analysis of 3-(2-Bromophenyl)-1,2,4-oxadiazole are outlined below, based on established practices for similar small organic molecules.

General Methodology

The structural determination of 3-(2-Bromophenyl)-1,2,4-oxadiazole via X-ray crystallography would involve several key steps:

Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion, using a suitable solvent or solvent system.

Data Collection: A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined to best fit the experimental data (structure refinement), resulting in a precise and detailed molecular structure.

Expected Structural Insights

A successful crystallographic analysis of 3-(2-Bromophenyl)-1,2,4-oxadiazole would provide a wealth of structural information, which would be presented in detailed tables.

Crystallographic Data and Structure Refinement Table: This table would summarize the experimental parameters of the data collection and the final refined structural model.

| Parameter | Value |

| Empirical formula | C₈H₅BrN₂O |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions (a, b, c) | Data not available |

| Unit cell angles (α, β, γ) | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated density | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

Selected Bond Lengths and Angles: These tables would provide precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This data is crucial for confirming the connectivity of the molecule and for comparing its geometry to theoretical models and related structures. For 3-(2-Bromophenyl)-1,2,4-oxadiazole, key parameters would include the C-Br bond length, the bond lengths within the phenyl and oxadiazole rings, and the bond connecting the two rings.

Interactive Table of Selected Bond Lengths (Hypothetical Data)

| Atoms | Length (Å) |

|---|---|

| Br - C(phenyl) | Data not available |

| C(phenyl) - C(oxadiazole) | Data not available |

| O - N (oxadiazole) | Data not available |

Interactive Table of Selected Bond Angles (Hypothetical Data)

| Atoms | Angle (°) |

|---|---|

| Br - C(phenyl) - C(phenyl) | Data not available |

| C(phenyl) - C(phenyl) - C(oxadiazole) | Data not available |

| N - O - C (oxadiazole) | Data not available |

Torsion Angles and Molecular Conformation: A key piece of information would be the torsion angle between the plane of the 2-bromophenyl group and the plane of the 1,2,4-oxadiazole ring. This would define the rotational orientation of the two rings relative to each other in the solid state, which is influenced by steric hindrance from the ortho-bromo substituent and by intermolecular packing forces.

Computational and Theoretical Investigations of 3 2 Bromophenyl 1,2,4 Oxadiazole

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 3-(2-Bromophenyl)-1,2,4-oxadiazole. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For oxadiazole derivatives, DFT calculations, commonly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and determine key structural parameters like bond lengths and angles. ajchem-a.com Such studies on related oxadiazole compounds reveal that these calculations provide results that are in excellent agreement with experimental data. ajchem-a.com

DFT is also used to calculate various molecular properties that help in understanding the reactivity of the compound. mdpi.com For the 1,2,4-oxadiazole (B8745197) scaffold, these calculations help characterize the forces governing the molecular structure. iaea.org The introduction of different substituents, such as the 2-bromophenyl group, significantly influences the electronic properties. The bromine atom, being an electron-withdrawing group, is expected to impact the electron distribution across the entire molecule, affecting its stability and reactivity. DFT calculations for related 1,3,4-oxadiazole (B1194373) derivatives have been used to identify chemically reactive and stable structures, a crucial step in virtual screening for drug discovery. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher reactivity. iaea.org

In studies of related oxadiazole compounds, the HOMO and LUMO electron densities are often distributed across different parts of the molecule. For instance, in one 1,3,4-oxadiazole derivative, the HOMO was localized on the π-electron bridge and the oxadiazole ring, while the LUMO was more localized on a thiophene (B33073) core. ajchem-a.com This separation of frontier orbitals is key to the molecule's electronic properties. For 3-(2-Bromophenyl)-1,2,4-oxadiazole, the HOMO would likely be distributed over the phenyl ring and the oxadiazole core, while the LUMO would also involve these aromatic systems. The energy of these orbitals and the resulting gap dictate the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Below is a table showing representative HOMO-LUMO energy values for a related oxadiazole compound calculated in the gas phase.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5743 ajchem-a.com |

| LUMO | -2.0928 ajchem-a.com |

| Energy Gap (ΔE) | 4.4815 ajchem-a.com |

This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and serves as an illustrative example.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable method for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MESP map illustrates the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (electron-rich regions) and blue areas showing positive potential (electron-poor regions).

For oxadiazole derivatives, MESP analysis typically reveals that the most negative potential is located around the nitrogen and oxygen atoms of the oxadiazole ring, making them likely sites for electrophilic attack. ajchem-a.com Conversely, positive regions, often found around the hydrogen atoms of the phenyl rings, indicate sites susceptible to nucleophilic attack. In the case of 3-(2-Bromophenyl)-1,2,4-oxadiazole, the electronegative bromine atom would also contribute significantly to the electrostatic potential map, influencing the molecule's interaction with biological targets. ajchem-a.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for understanding the dynamic behavior of molecules and their interactions with biological systems. These methods are particularly important in drug discovery for evaluating conformational stability and predicting biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into the stability of a ligand when bound to a protein target. mdpi.com For various oxadiazole derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes identified through molecular docking. mdpi.comnih.gov These simulations can reveal how the compound interacts with key amino acid residues in the active site of an enzyme over time. nih.gov For example, simulations of 1,2,4-oxadiazole derivatives targeting proteins in Leishmania infantum have been used to confirm a strong affinity for the CYP51 enzyme. nih.gov Such studies on 3-(2-Bromophenyl)-1,2,4-oxadiazole would be critical in assessing its potential as an inhibitor for specific biological targets by analyzing the stability of its binding mode and conformational changes within the active site.

Quantitative Structure-Activity Relationship (QSAR) Studies on 1,2,4-Oxadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully developed to understand the structural requirements for antibacterial and anticancer activities. researchgate.netnih.govconicet.gov.ar

These studies generate contour maps that indicate where steric bulk, and electropositive or electronegative substituents are favored or disfavored for enhancing biological activity. conicet.gov.ar For example, a 3D-QSAR study on 1,2,4-oxadiazole antibacterials identified that large substitutions at certain positions on the phenyl ring were not tolerated, while specific steric features elsewhere were favored. conicet.gov.ar Such models provide crucial insights for designing new, more potent analogs. nih.govconicet.gov.ar

The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below for a typical 3D-QSAR model of 1,2,4-oxadiazole derivatives.

| Parameter | Description | Value |

| q² | Cross-validated correlation coefficient | > 0.5 (acceptable) nih.gov |

| r² | Non-validated correlation coefficient | > 0.6 (acceptable) nih.gov |

| pred_r² | Predictive correlation coefficient for the external test set | ~0.74 - 0.83 conicet.gov.arnih.gov |

| F-value | F-test value for statistical significance | High values indicate significance nih.gov |

| RMSE | Root Mean Square Error | Low values indicate better model accuracy nih.gov |

These values represent typical statistical results from various QSAR studies on 1,2,4-oxadiazole derivatives and demonstrate the predictive power of such models. nih.govconicet.gov.arnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

There is currently no publicly available research detailing molecular docking simulations for 3-(2-Bromophenyl)-1,2,4-oxadiazole. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand within the active site of a protein receptor, offering insights into its potential pharmacological activity.

For related compounds, docking studies have been performed. For instance, various 1,3,4-oxadiazole derivatives have been docked against receptors like the estrogen receptor (PDB ID: 3ERT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com These simulations help in understanding structure-activity relationships by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. thaiscience.info However, without specific studies on 3-(2-Bromophenyl)-1,2,4-oxadiazole, its potential interactions with biological targets remain speculative.

Prediction of Spectroscopic Parameters via Computational Methods

Similarly, there is a lack of published data on the computational prediction of spectroscopic parameters (such as NMR, FT-IR, or UV-Vis spectra) for 3-(2-Bromophenyl)-1,2,4-oxadiazole.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate and predict spectroscopic data. ajchem-a.comscielo.org.za These theoretical calculations provide valuable information for structural elucidation and for corroborating experimental findings. For example, methods like the Gauge-Independent Atomic Orbital (GIAO) are used for predicting ¹H and ¹³C NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions corresponding to UV-Visible absorption spectra. scielo.org.zanih.gov Vibrational frequencies for IR spectroscopy are also commonly computed. ajchem-a.com While these methodologies have been applied to other oxadiazole derivatives, the specific calculated data for 3-(2-Bromophenyl)-1,2,4-oxadiazole are not present in the scientific literature. ajchem-a.comrsc.org

Biological and Pharmacological Research on 3 2 Bromophenyl 1,2,4 Oxadiazole and Its Structural Analogs

Structure-Activity Relationship (SAR) Studies on 1,2,4-Oxadiazole (B8745197) Scaffolds

The biological activity of 1,2,4-oxadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. benthamdirect.com Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent pharmacological effects.

Influence of Bromophenyl Substitution on Bioactivity

The presence and position of a bromophenyl group on the 1,2,4-oxadiazole scaffold can significantly modulate its biological activity. While direct SAR studies on 3-(2-Bromophenyl)-1,2,4-oxadiazole are not extensively detailed in the provided results, broader principles regarding halogenated phenyl rings on oxadiazole derivatives can be inferred. For instance, in a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, the bromophenyl moiety was a key component of compounds showing significant anti-inflammatory activity. mdpi.comijpsjournal.com

In the context of antimicrobial activity, halogen substituents on the aromatic rings of oxadiazole derivatives are often associated with enhanced potency, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The electronic and lipophilic properties of the bromo-substituent can influence how the molecule interacts with its biological target.

Modifications at Other Positions of the 1,2,4-Oxadiazole Ring

Modifications at positions other than the 3-position of the 1,2,4-oxadiazole ring have been extensively studied to optimize bioactivity.

Substitution at the 5-position: The substituent at the 5-position of the 1,2,4-oxadiazole ring is crucial for activity. For example, in a series of antibacterial 1,2,4-oxadiazoles, a 4-indole ring at the 5-position was found to be favorable. nih.gov Varying the substituent at the 5-position of 1,3,4-oxadiazoles has also been shown to influence antimicrobial activity, with different aryl groups leading to a range of potencies against various bacterial and fungal strains. mdpi.comresearchgate.net

Below is a table summarizing the impact of various substitutions on the bioactivity of 1,2,4-oxadiazole analogs based on available research.

| Position of Modification | Type of Substituent | Observed Effect on Bioactivity |

| 3-position (Phenyl Ring) | Bromo-substituent | Contributes to anti-inflammatory and antimicrobial activity. mdpi.comijpsjournal.comresearchgate.net |

| 5-position | 4-Indole ring | Favorable for antibacterial activity. nih.gov |

| 5-position | Various aryl groups | Influences the spectrum and potency of antimicrobial activity. mdpi.comresearchgate.net |

| General Scaffold ('A' Ring) | Hydrogen-bond donor (e.g., phenol, aniline) | Necessary for antibacterial activity. nih.gov |

| General Scaffold ('D' Ring) | Hydrophobic groups (e.g., halogens) | Generally well-tolerated and can maintain or enhance activity. nih.gov |

In Vitro and Mechanistic Investigations of Biological Activity

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been a significant area of investigation, with studies focusing on their spectrum of activity and mechanisms of action.

Evaluation of Antimicrobial Action (excluding clinical data)

Numerous studies have demonstrated the in vitro antimicrobial potential of 1,2,4-oxadiazole and its analogs against a range of pathogens. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. indexcopernicus.comnih.govcardiff.ac.uk For example, certain 1,3,4-oxadiazole (B1194373) derivatives have exhibited good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. indexcopernicus.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity, with lower MIC values indicating higher potency. nih.gov

Inhibition of Bacterial Cell Wall Synthesis Pathways

A primary mechanism of action for a class of 1,2,4-oxadiazole antibiotics is the inhibition of bacterial cell wall biosynthesis. nih.govnih.gov The bacterial cell wall is a crucial structure for maintaining cell integrity and is a well-established target for antibiotics. These oxadiazole compounds have been shown to target and inhibit penicillin-binding proteins (PBPs) in S. aureus, which are enzymes essential for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. nih.gov By inhibiting PBPs, these compounds disrupt cell wall synthesis, leading to cell lysis and bacterial death. youtube.com

Membrane Disruption Mechanisms

In addition to inhibiting cell wall synthesis, some oxadiazole derivatives may exert their antimicrobial effects by disrupting the bacterial cell membrane. The lead 1,2,4-oxadiazole compound, in time-kill assays, demonstrated rapid bactericidal activity similar to that of benzalkonium chloride, a known membrane-lysing agent. nih.gov This suggests that at higher concentrations (≥2 × MIC), the compound may cause membrane damage, leading to a rapid bactericidal effect. nih.gov The lipophilic nature of the oxadiazole ring and its substituents can facilitate insertion into the lipid bilayer of the cell membrane, thereby altering its integrity and function. dovepress.com

The following table presents a summary of the antimicrobial activity and mechanistic data for selected 1,2,4-oxadiazole analogs.

| Compound/Analog Class | Target Organism(s) | Observed Activity/Mechanism |

| 1,2,4-Oxadiazole Antibiotics | Staphylococcus aureus (including MRSA) | Inhibition of cell wall biosynthesis via targeting penicillin-binding proteins (PBPs). nih.govnih.gov |

| Lead 1,2,4-Oxadiazole Compound | Clostridioides difficile | Rapid, concentration-dependent bactericidal activity, suggestive of membrane disruption at higher concentrations. nih.gov |

| Various 1,3,4-Oxadiazole Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. indexcopernicus.com |

| N-(4-Bromophenyl)-5-((2,5-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine | Various microbial strains | Significant antimicrobial activity. ontosight.ai |

Exploration of Antineoplastic Potential (excluding clinical data)

The antineoplastic properties of 1,2,4-oxadiazole derivatives have been a primary focus of research, with studies exploring their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Induction of Apoptosis in Cell Lines (in vitro)

Several studies have demonstrated the pro-apoptotic effects of 1,2,4-oxadiazole analogs in various cancer cell lines.

Caspase Activation: A series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3, a key executioner caspase. mdpi.com Their activity was reported against breast and colorectal cancer cell lines. mdpi.com Similarly, certain 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to promote apoptosis by activating caspase-3 and caspase-8, and by modulating the expression of apoptotic proteins like Bax and Bcl-2. nih.gov For instance, compounds 7j, 7k, and 7l were investigated as caspase-3 activators against the human epithelial (A-594) cancer cell line. nih.gov

DNA Fragmentation and Cell Cycle Arrest: Quinoline-1,3,4-oxadiazole hybrids have been shown to induce apoptosis in HepG2 liver cancer cells. nih.gov Specifically, compounds 8c and 12d, at their IC₅₀ concentrations, led to a significant increase in the apoptotic cell population. nih.gov The mechanism of antiproliferative activity for these compounds was linked to cell cycle arrest at the G1 phase. nih.gov In another study, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were reported to induce apoptosis and were tested for their inhibitory effect on DNA Methyl Transferase. nih.gov

Inhibition of Cell Proliferation (in vitro)

The antiproliferative activity of 1,2,4-oxadiazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating their potential to inhibit tumor growth.

Broad-Spectrum Activity: A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids exhibited significant antiproliferative action against various cancer cell lines, with GI₅₀ values ranging from 28 to 104 nM. nih.gov

Selective Cytotoxicity: In a study involving 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, compounds with methoxy (B1213986) (4c) and methyl (4j) substitutions showed significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-453) while showing less effect on non-cancerous MCF-10A cells. nih.gov Compound 4c, in particular, demonstrated dose-dependent activity and decreased cell viability. nih.gov Another 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, was found to inhibit the growth of murine melanoma cells (B16-F10) with an IC₅₀ of 50.99 μM, showing greater selectivity for the tumor cell line over bone marrow-derived macrophages. nih.gov

| Compound/Analog | Cell Line | Activity | Reference |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrids (8c, 12d) | HepG2 (Liver Cancer) | Induced apoptosis and G1 phase cell cycle arrest. | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids (7a-o) | Various cancer cell lines | Significant antiproliferative action (GI₅₀ = 28-104 nM). | nih.gov |

| 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (4c) | MCF-7, MDA-MB-453 (Breast Cancer) | Dose-dependent cytotoxicity. | nih.gov |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | B16-F10 (Melanoma) | Inhibited cell growth (IC₅₀ = 50.99 μM). | nih.gov |

Receptor Modulation and Enzyme Inhibition Mechanisms (e.g., VEGFR2, EGFR, S1P1)

The anticancer effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to inhibit key enzymes and receptors involved in tumor growth and angiogenesis.

Dual EGFR/VEGFR-2 Inhibition: A series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Both EGFR and VEGFR-2 are crucial receptor tyrosine kinases that regulate cell proliferation, differentiation, migration, and angiogenesis. nih.gov Inhibiting both receptors simultaneously is considered an effective cancer therapeutic strategy. nih.gov

Targeting VEGFR-2 for Renal Cancer: A computational study investigated previously reported anti-inflammatory 1,3,4-oxadiazole derivatives for their potential to inhibit the tyrosine kinase domain of VEGFR-2, with a focus on renal cancer treatment. nih.gov

Other Enzyme Inhibition: Research has shown that 1,3,4-oxadiazole derivatives can inhibit various other enzymes crucial for cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and thymidine (B127349) phosphorylase. nih.gov

Assessment of Anti-inflammatory and Analgesic Properties (pre-clinical models only)

Pre-clinical studies have indicated that certain 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives possess significant anti-inflammatory and analgesic properties.

Inhibition of Edema and Pain: 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) demonstrated significant local analgesic and anti-inflammatory activity in mice and rats. nih.gov It inhibited acetic acid-induced writhing and carrageenan-induced paw edema. nih.gov A series of 2,5-diaryl-1,3,4-oxadiazoles were identified as potent and selective COX-2 inhibitors, with some compounds displaying anti-inflammatory activity superior to celecoxib (B62257) in a rat paw edema model. rsc.org Furthermore, derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole were tested for their anti-inflammatory and analgesic effects, with some showing significant activity. mdpi.com

| Compound/Analog | Model | Observed Effect | Reference |

|---|---|---|---|

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (mice) | Inhibited writhing by 31.0% (150 mg/kg) and 49.5% (300 mg/kg). | nih.gov |

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenan-induced paw edema (rats) | Reduced inflammation by 43.3% (75 mg/kg) and 42.2% (150 mg/kg). | nih.gov |

| 2,5-diaryl-1,3,4-oxadiazoles (6e, 6f, 7f) | Carrageenan-induced paw edema (rats) | Superior anti-inflammatory activity compared to celecoxib. | rsc.org |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Rat paw edema | Significant anti-inflammatory activity. | mdpi.com |

Investigations into Antiparasitic Activity

The 1,2,4-oxadiazole scaffold has also been investigated for its potential against various parasites.

Anthelmintic and Anti-Trypanosomal Activity: The first report of antiparasitic activity for 1,2,4-oxadiazoles dates back to 1966, with 3-p-chlorophenyl-1,2,4-oxadiazole showing potent anthelmintic activity against Nematospiroides dubius. scielo.br More recently, a series of 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones were synthesized and evaluated as anti-Trypanosoma cruzi agents, the parasite responsible for Chagas disease. scielo.br Compounds 73a and 73b in this series displayed higher potency than the reference drug benznidazole. scielo.br

Other Reported Biological Activities and Mechanistic Hypotheses

Beyond the primary areas of research, 1,2,4-oxadiazole derivatives have shown a wide spectrum of other biological activities.

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated antibacterial and antifungal properties. researchgate.netmdpi.com Quinoline-1,3,4-oxadiazole hybrids, for instance, have been identified as potential dual anticancer and antimicrobial candidates. nih.gov

Immunomodulatory Effects: The synthetic 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, has been hypothesized to exhibit immunomodulatory activity in murine Bone Marrow-Derived Macrophages (BMDMs) by modulating pathways involved in immune responses. nih.gov

Mechanism of Action: The diverse biological activities of oxadiazole derivatives are attributed to various mechanisms, including the inhibition of growth factors, enzymes, and kinases, as well as interactions with nucleic acids and proteins. nih.gov The planar aromatic nature of the oxadiazole ring is thought to facilitate its binding to biological targets. nih.gov

Applications of 3 2 Bromophenyl 1,2,4 Oxadiazole in Materials Science and Agrochemicals

Role in Organic Semiconductor Development

The development of organic electronics has led to a search for novel molecular structures that can efficiently transport charge. The electron-deficient nature of the oxadiazole ring makes its derivatives, particularly aryl-substituted ones, prime candidates for use as electron-transport materials (ETMs) and host materials in organic electronic devices. sci-hub.seresearchgate.net

In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of the related isomer, 1,3,4-oxadiazole (B1194373), are well-established as effective electron-transporting and hole-blocking materials. sci-hub.seresearchgate.net These properties are crucial for enhancing the efficiency and performance of OLED devices by ensuring a balanced injection and recombination of charge carriers within the emissive layer. researchgate.net For instance, molecules containing a 2,5-diphenyl-1,3,4-oxadiazole (B188118) (OXD) core have been successfully incorporated into highly-efficient thermally activated delayed fluorescence (TADF) emitters. rsc.org

While the 1,3,4-isomer is more commonly cited, the 1,2,4-oxadiazole (B8745197) scaffold is also investigated for these applications. The core properties that make 1,3,4-oxadiazoles suitable for OLEDs are shared by their 1,2,4-isomers. Research into various 1,2,4-oxadiazole derivatives focuses on their potential to act as acceptor units in bipolar fluorescent emitters, which are essential for creating stable and efficient OLEDs. researchgate.net Although specific studies detailing the integration of 3-(2-Bromophenyl)-1,2,4-oxadiazole into OLEDs are not prominent in the literature, its structure, featuring an electron-withdrawing oxadiazole ring and a substituted phenyl group, aligns with the design principles for materials in this field.

Table 1: Performance of Related Oxadiazole Derivatives in OLEDs

| Compound Type | Application | Key Finding | External Quantum Efficiency (EQE) |

| Donor-Acceptor-Donor (2PXZ-OXD) | TADF Emitter | Efficient TADF and high photoluminescence quantum yield. | 14.9% rsc.org |

| 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD) | Anode Buffer Layer | Improved current efficiency and device stability. | Not Reported doi.org |

This table presents data for related 1,3,4-oxadiazole compounds to illustrate the potential of the oxadiazole core in OLED applications.

In organic photovoltaics (OPVs), or solar cells, materials capable of efficient charge separation and transport are required. The electron-accepting properties of the oxadiazole ring make it a useful component in designing acceptor materials or electron-transport layers in OPV devices. researchgate.net These materials facilitate the movement of electrons to the cathode while blocking holes, a critical function for efficient power conversion.

Research has shown that molecules containing the 1,3,4-oxadiazole ring are explored as photosensitive materials in photovoltaic cells. researchgate.net While direct research on 3-(2-Bromophenyl)-1,2,4-oxadiazole in OPVs is limited, the fundamental electronic properties of the 1,2,4-oxadiazole core suggest its potential utility in this area, likely as a component in a donor-acceptor system designed to optimize charge transfer and collection.

Potential in Agrochemical Formulations

The 1,2,4-oxadiazole scaffold is a significant heterocyclic structure in the development of new agrochemicals due to its wide range of biological activities. researchgate.net Derivatives have been investigated for insecticidal, fungicidal, and herbicidal properties. mdpi.comnih.govmdpi.com

A significant body of research highlights the potential of 1,2,4-oxadiazole derivatives as pesticidal agents, particularly as insecticides and nematicides. researchgate.netmdpi.com For example, Tioxazafen, a commercial nematicide used for seed treatment in crops like corn and soy, features a 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole structure. mdpi.com This demonstrates the commercial viability of the 1,2,4-oxadiazole core in crop protection.

Studies have explored the structure-activity relationships of these compounds. Research into a series of 5-substituted 1,2,4-oxadiazoles revealed that many derivatives were active against agricultural pests such as the brown planthopper (Nilaparvata lugens) and the green rice leafhopper (Nephotettix cincticeps). researchgate.net More recent work has focused on discovering new nematicides by modifying the Tioxazafen structure, leading to compounds with high efficacy against plant-parasitic nematodes. mdpi.com

While specific pesticidal data for 3-(2-Bromophenyl)-1,2,4-oxadiazole is not available, the presence of a halogenated phenyl ring is a common feature in many active agrochemical compounds. The "2-bromophenyl" group on the 3-position of the oxadiazole ring makes it a compound of interest for synthesis and screening in future pesticidal research programs.

Table 2: Nematicidal Activity of a Related 1,2,4-Oxadiazole Derivative

| Compound | Target Nematode | Key Finding |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1) | Bursaphelenchus xylophilus | Exhibited excellent nematicidal activity, significantly higher than commercial standards like avermectin (B7782182) and tioxazafen. mdpi.com |

This table shows data for a related 1,2,4-oxadiazole to illustrate the pesticidal potential of this class of compounds.

The 1,2,4-oxadiazole ring is also explored for its potential in creating new herbicides. nih.govmdpi.com The development of herbicides with novel modes of action or effectiveness against resistant weeds is a constant need in agriculture. While the 1,3,4-oxadiazole isomer has been incorporated into patented herbicidal compositions, the 1,2,4-isomer is also a target for research. mdpi.comresearchgate.net The structural diversity achievable with 3,5-disubstituted 1,2,4-oxadiazoles allows for the fine-tuning of their biological activity against various plant species.

Research into this class of compounds aims to identify molecules that can inhibit essential plant biological processes. Although specific herbicidal testing results for 3-(2-Bromophenyl)-1,2,4-oxadiazole are not documented in available literature, its general structure fits the profile of compounds often screened for such activity.

Use as Scintillation Materials and Dyes

The fluorescent properties of certain aromatic and heterocyclic compounds allow them to be used as scintillators—materials that emit light upon absorbing ionizing radiation—and as dyes. The 1,3,4-oxadiazole isomer is well-known in this regard, with derivatives being investigated for use in liquid scintillators and as laser dyes. nih.govresearchgate.net

The 1,2,4-oxadiazole core also possesses the necessary electronic structure for fluorescence, making it a candidate for similar applications. researchgate.net The development of novel dyes and scintillating materials often involves the synthesis of compounds with extended π-conjugated systems, where the oxadiazole ring can act as a key structural component. The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be tuned by altering the substituents on the heterocyclic ring. The investigation of 3-(2-Bromophenyl)-1,2,4-oxadiazole for these applications would involve characterizing its photophysical properties to determine its potential as a functional dye or a component in a scintillation cocktail.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing 1,2,4-oxadiazoles exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies for 3-(2-Bromophenyl)-1,2,4-oxadiazole and its derivatives. Key areas of development include:

One-Pot Syntheses: Recent advancements have demonstrated the feasibility of one-pot syntheses for 3,5-disubstituted-1,2,4-oxadiazoles directly from amidoximes and carboxylic acid esters or other derivatives. mdpi.comnih.gov Applying these methods, such as using a superbase medium like NaOH/DMSO at room temperature, could streamline the production of the target compound, reducing reaction time and simplifying purification. nih.gov

Microwave-Assisted Synthesis: Microwave-enhanced chemistry offers rapid reaction times, higher yields, and increased product purity. nih.gov The application of microwave irradiation to the heterocyclization of the corresponding amidoxime (B1450833) and acyl chloride precursors could significantly improve the efficiency of synthesizing the 3-(2-Bromophenyl)-1,2,4-oxadiazole core. nih.gov

Green Chemistry Approaches: Future synthetic protocols will increasingly emphasize sustainability. This includes the use of greener catalysts and solvents. For instance, employing photoredox catalysts with visible light irradiation for [3+2]-cycloaddition reactions presents a promising, environmentally friendly alternative for forming the 1,2,4-oxadiazole (B8745197) ring. nih.gov

Novel Cyclization Techniques: The exploration of diverse oxidative cyclization methods, such as those using iodine or N-bromosuccinimide (NBS), could provide new pathways to the oxadiazole ring under mild conditions. mdpi.com Tandem reactions, for example, the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid (TfOH), represent another powerful strategy, although the need for resistant starting materials is a consideration. nih.gov

These advanced synthetic methods will not only make 3-(2-Bromophenyl)-1,2,4-oxadiazole more accessible but also facilitate the rapid generation of derivative libraries for structure-activity relationship (SAR) studies.

Advanced Computational Design for Targeted Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. For 3-(2-Bromophenyl)-1,2,4-oxadiazole, future research will heavily rely on in silico techniques to design derivatives with tailored properties.

Structure-Based Drug Design (SBDD): Using molecular docking simulations, researchers can predict the binding interactions of novel 3-(2-Bromophenyl)-1,2,4-oxadiazole derivatives with specific biological targets. This approach has been successfully used to design 1,2,4-oxadiazole derivatives as inhibitors for enzymes like epidermal growth factor receptor (EGFR) and acetylcholinesterase (AChE). psu.eduscilit.com Future work could apply these methods to design derivatives of 3-(2-Bromophenyl)-1,2,4-oxadiazole that specifically target kinases, proteases, or other enzymes implicated in disease.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can build predictive models that correlate the structural features of compounds with their biological activity. chemicalbook.com Such models can guide the rational design of new derivatives of 3-(2-Bromophenyl)-1,2,4-oxadiazole with enhanced potency and selectivity for a given biological target.

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico tools can predict these properties, allowing for the early-stage optimization of derivatives to ensure they have good oral bioavailability and a low likelihood of adverse effects. scilit.commdpi.com This pre-screening can save considerable time and resources in the development pipeline.

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more rational, hypothesis-driven strategy for developing new functional molecules based on the 3-(2-Bromophenyl)-1,2,4-oxadiazole core.

Exploration of New Biological Targets and Mechanisms

The 1,2,4-oxadiazole moiety is recognized as a versatile pharmacophore and a bioisostere for ester and amide groups, contributing to its metabolic stability and diverse biological activities. rsc.orglifechemicals.com While research on the specific biological profile of 3-(2-Bromophenyl)-1,2,4-oxadiazole is nascent, the broader class of 1,2,4-oxadiazoles has shown activity against a wide array of targets, suggesting numerous avenues for future investigation.

Anticancer Agents: Derivatives of 1,2,4-oxadiazole have been designed as potent inhibitors of crucial cancer-related targets, including EGFR, BRAF, and p38α kinases. psu.edursc.org Future studies could explore modifications of the 3-(2-Bromophenyl)-1,2,4-oxadiazole structure to create dual-target inhibitors (e.g., EGFR/BRAF) or to target other pathways involved in tumor growth and metastasis. rsc.org

Neurodegenerative Diseases: Given that 1,2,4-oxadiazole derivatives have shown promise as multi-target agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), this is a key area for future research. scilit.comacs.org The 3-(2-Bromophenyl)-1,2,4-oxadiazole scaffold could be optimized to create new agents with improved blood-brain barrier penetration and efficacy. scilit.com